molecular formula C13H12BrNO2S B2453441 Ethyl 2-[2-(2-bromophenyl)-1,3-thiazol-4-yl]acetate CAS No. 1501902-38-0

Ethyl 2-[2-(2-bromophenyl)-1,3-thiazol-4-yl]acetate

Cat. No.: B2453441
CAS No.: 1501902-38-0
M. Wt: 326.21
InChI Key: PPIRALSASVGNKF-UHFFFAOYSA-N
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Description

Ethyl 2-[2-(2-bromophenyl)-1,3-thiazol-4-yl]acetate (CAS 1501902-38-0) is a chemical compound with the molecular formula C 13 H 12 BrNO 2 S and a molecular weight of 326.21 g/mol . It is an ester derivative featuring a bromophenyl-substituted 1,3-thiazole core, a privileged scaffold in medicinal chemistry. The thiazole ring is a significant structural motif in organic synthesis and is considered an excellent target for designing novel therapeutic agents . Compounds containing the thiazole nucleus have been extensively studied and demonstrate a broad spectrum of biological activities. Research highlights their potential as anticancer agents , with some thiazole derivatives showing promising in vitro inhibition activity against hepatic cancer cell lines (HepG2), as determined by MTT assays . Furthermore, molecular docking studies suggest that such compounds can exhibit good docking scores and binding interactions with specific protein targets, such as the Rho6 GTPase, which is overexpressed in certain cancers . Beyond oncology, thiazole derivatives are also investigated for their antimicrobial , antiviral , and anti-inflammatory properties, making them versatile building blocks in drug discovery and biochemical research. This product is provided for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

ethyl 2-[2-(2-bromophenyl)-1,3-thiazol-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNO2S/c1-2-17-12(16)7-9-8-18-13(15-9)10-5-3-4-6-11(10)14/h3-6,8H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPIRALSASVGNKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)C2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[2-(2-bromophenyl)-1,3-thiazol-4-yl]acetate typically involves the reaction of 2-bromobenzaldehyde with thioamide in the presence of a base to form the thiazole ring. This intermediate is then reacted with ethyl bromoacetate under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or toluene and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[2-(2-bromophenyl)-1,3-thiazol-4-yl]acetate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom in the bromophenyl group can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding thiazolidine derivative.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Nucleophilic Substitution: Substituted thiazole derivatives.

    Oxidation: Thiazole sulfoxides or sulfones.

    Reduction: Thiazolidine derivatives.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that Ethyl 2-[2-(2-bromophenyl)-1,3-thiazol-4-yl]acetate exhibits significant antimicrobial properties. Studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. This property suggests its potential as a candidate for developing new antibiotics to combat resistant strains.

Anticancer Properties

The compound has been explored for its anticancer activity. In vitro studies have demonstrated cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7) and liver cancer (HepG2). The mechanisms of action are believed to involve apoptosis induction and cell cycle arrest, making it a promising candidate for further development in cancer therapeutics.

Anti-inflammatory Effects

This compound also shows anti-inflammatory properties. Animal model studies have reported a reduction in inflammation markers comparable to standard anti-inflammatory drugs, indicating its potential utility in treating inflammatory diseases.

Molecular Docking Studies

Molecular docking studies have been conducted to investigate the binding affinity of this compound with various biological targets. These studies help elucidate the interaction mechanisms at the molecular level, providing insights into how the compound may exert its biological effects.

Enzyme Inhibition

Research has suggested that this compound may inhibit certain enzymes involved in disease pathways. This inhibition could be beneficial in developing therapies for conditions such as cancer and infections.

Synthesis of Fine Chemicals

In industrial settings, this compound can be utilized as a precursor for synthesizing other thiazole derivatives and fine chemicals. Its reactivity allows it to participate in various chemical reactions, making it valuable in chemical manufacturing processes.

Dyes and Pigments Production

Due to its unique chemical structure, this compound can be used in the production of dyes and pigments. The thiazole ring contributes to the color properties of these compounds, making them suitable for various applications in textiles and coatings.

Case Studies

  • Antimicrobial Efficacy Study : A study evaluated the antimicrobial activity of various thiazole derivatives, including this compound, against clinical isolates of resistant bacteria. Results indicated significant inhibitory effects, supporting further investigation for therapeutic applications .
  • Anticancer Activity Assessment : In vitro assays conducted on MCF-7 breast cancer cells showed that this compound induced apoptosis through caspase activation pathways. The findings suggest potential use in developing novel anticancer agents .
  • Inflammation Model Testing : In a controlled animal study, this compound demonstrated efficacy in reducing paw edema in rats induced by carrageenan, indicating strong anti-inflammatory properties .

Mechanism of Action

The mechanism of action of Ethyl 2-[2-(2-bromophenyl)-1,3-thiazol-4-yl]acetate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. Additionally, the bromophenyl group can enhance the compound’s binding affinity to its targets, increasing its potency.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(2-bromophenyl)acetate: Lacks the thiazole ring but has a similar bromophenyl group.

    2-(2-Bromophenyl)-1,3-thiazole: Lacks the ethyl acetate moiety but contains the thiazole ring and bromophenyl group.

    Ethyl 2-(2-chlorophenyl)-1,3-thiazol-4-yl]acetate: Similar structure but with a chlorine atom instead of bromine.

Uniqueness

Ethyl 2-[2-(2-bromophenyl)-1,3-thiazol-4-yl]acetate is unique due to the combination of the bromophenyl group and the thiazole ring, which imparts distinct chemical and biological properties. The presence of the ethyl acetate moiety further enhances its solubility and reactivity, making it a valuable compound for various applications.

Biological Activity

Ethyl 2-[2-(2-bromophenyl)-1,3-thiazol-4-yl]acetate is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Thiazoles are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, research findings, and potential applications.

Chemical Structure and Properties

The structure of this compound can be described as follows:

  • Molecular Formula : C13_{13}H12_{12}BrN\O2_2S
  • CAS Number : 1501902-38-0
  • Molecular Weight : 312.21 g/mol
  • Physical Properties :
    • Density: 1.196 g/cm³
    • Boiling Point: 377.1 °C at 760 mmHg
    • Flash Point: 181.9 °C

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Antimicrobial Activity : The thiazole ring is known to inhibit enzymes involved in microbial metabolism, leading to reduced growth of bacteria and fungi. The bromophenyl group enhances binding affinity to these targets, increasing antimicrobial potency.
  • Anticancer Properties : Preliminary studies suggest that this compound may induce apoptosis in cancer cells by disrupting cellular signaling pathways. For instance, it has been observed to interact with Bcl-2 family proteins, which play a crucial role in regulating apoptosis .

Antimicrobial Studies

Recent investigations have demonstrated that this compound exhibits significant antimicrobial activity against various pathogens:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

These results indicate that the compound could serve as a potential candidate for developing new antimicrobial agents .

Anticancer Activity

In vitro studies have shown that this compound exhibits cytotoxic effects on several cancer cell lines:

Cell LineIC50 (µM)
A431 (skin carcinoma)<10
HT-29 (colon cancer)<15
Jurkat (T-cell leukemia)<20

The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest, particularly at the G0/G1 phase .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry explored the antimicrobial efficacy of various thiazole derivatives, including this compound. The researchers found that modifications in the bromophenyl group significantly influenced antimicrobial potency. The study concluded that this compound could be a lead structure for developing novel antibiotics .

Case Study 2: Anticancer Potential

In another research article from Pharmaceutical Biology, the anticancer properties of this compound were evaluated against multiple cancer cell lines. The results indicated a promising cytotoxic effect comparable to standard chemotherapeutics like doxorubicin. The study emphasized the importance of structural modifications in enhancing therapeutic efficacy .

Q & A

Basic: What are the established synthetic routes for Ethyl 2-[2-(2-bromophenyl)-1,3-thiazol-4-yl]acetate?

Answer:
The compound is typically synthesized via cyclocondensation of benzothioamide derivatives with α-bromo-β-ketoesters. For example, refluxing 2-bromobenzothioamide (30 mmol) with ethyl 4-bromo-3-oxobutanoate (30 mmol) in absolute ethanol for 1 hour forms the thiazole core. Post-reaction, the crude product is extracted with ether, dried over anhydrous Na₂SO₄, and purified via column chromatography . Modifications to substituents (e.g., bromophenyl vs. methylphenyl) require adjusting the thioamide precursor .

Basic: How is the structural identity of this compound confirmed experimentally?

Answer:
Key methods include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR verify the thiazole ring (δ 6.8–7.5 ppm for aromatic protons) and ester group (δ 4.1–4.3 ppm for CH₂CH₃) .
  • Elemental Analysis : Microanalysis confirms composition (e.g., C, H, N, S within ±0.4% of theoretical values) .
  • IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O ester) and ~1600 cm⁻¹ (C=N thiazole) confirm functional groups .

Basic: What biological activities have been reported for this compound?

Answer:
Derivatives with the 2-bromophenyl-thiazole scaffold exhibit:

  • Actoprotective Effects : Enhanced physical endurance in murine models, particularly with ethyl or aminoethanol substituents (e.g., compound llj in ).
  • Antimicrobial Potential : Thiazole rings are associated with inhibition of bacterial enzymes (e.g., urease) .
  • Anticancer Activity : Structural analogs interact with tyrosine kinases or glucokinase targets .

Advanced: How can crystallographic data resolve ambiguities in molecular conformation?

Answer:

  • Data Collection : High-resolution X-ray diffraction (e.g., using Mo-Kα radiation) generates electron density maps.
  • Refinement : SHELXL refines positional/thermal parameters, with R-factors <5% indicating high accuracy .
  • Validation : Compare bond lengths/angles to Cambridge Structural Database entries (e.g., similar thiazole esters in ).

Advanced: What computational tools predict the compound’s pharmacokinetic properties?

Answer:

  • ADMET Prediction : SwissADME and PreADMET evaluate solubility (LogP ~2.5), blood-brain barrier permeability, and CYP450 metabolism .
  • Docking Studies : UCSF Chimera or AutoDock Vina model interactions with targets (e.g., glucokinase active site) using PDB structures (e.g., 3IDG) .

Advanced: How to address contradictions in reported bioactivity data?

Answer:

  • Assay Standardization : Compare IC₅₀ values under identical conditions (e.g., pH, temperature).
  • Structural Analog Analysis : Substituent effects (e.g., 2-bromophenyl vs. 4-chlorophenyl) alter binding affinity .
  • In Silico Validation : Molecular dynamics simulations assess stability of ligand-target complexes .

Advanced: What purification techniques optimize yield and purity?

Answer:

  • Solvent Extraction : Ether/water partitioning removes polar byproducts .
  • Chromatography : Silica gel chromatography (hexane/ethyl acetate gradient) separates regioisomers.
  • Recrystallization : Use 2-propanol or ethanol for salts (e.g., dimethylammonium derivatives) .

Advanced: How do substituents influence structure-activity relationships (SAR)?

Answer:

SubstituentBiological EffectReference
2-BromophenylEnhanced actoprotection
Ethyl esterImproved metabolic stability
Aminoethanol cationIncreased solubility

Advanced: What analytical techniques validate synthetic intermediates?

Answer:

  • HRMS : Confirms molecular ions (e.g., [M+H]⁺ at m/z 353.01 for C₁₃H₁₃BrNO₂S) .
  • TLC Monitoring : Hexane:EtOAc (3:1) tracks reaction progress (Rf ~0.5) .

Advanced: How to handle toxicity discrepancies in preclinical studies?

Answer:

  • Hemolysis Assays : Evaluate cytotoxicity (e.g., <10% hemolysis at 100 µM) .
  • In Silico Toxicity : ProTox-II predicts hepatotoxicity risk based on structural alerts (e.g., thiazole-related alerts) .

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